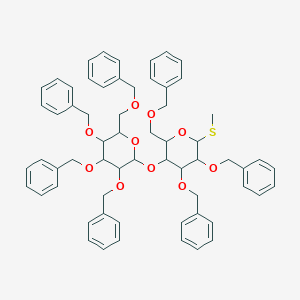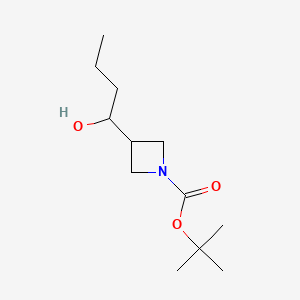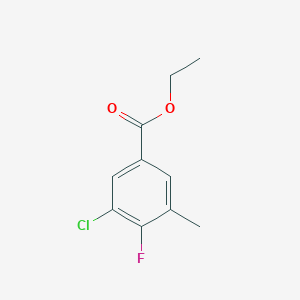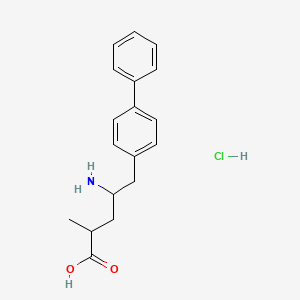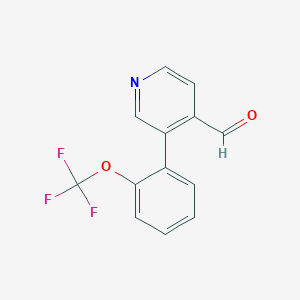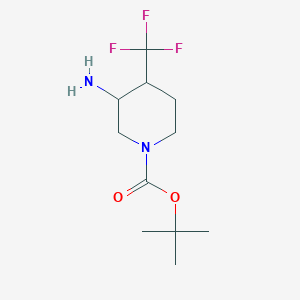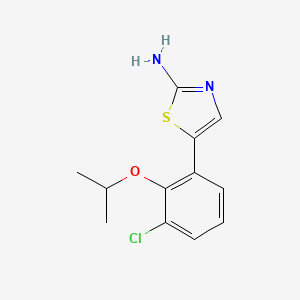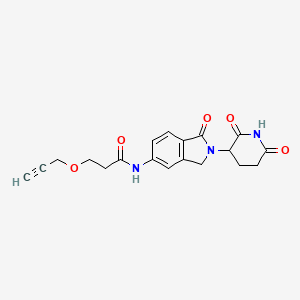
Lenalidomide-5'-CO-PEG1-propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-5’-CO-PEG1-propargyl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of lenalidomide by attaching a polyethylene glycol (PEG) linker and a propargyl group. The modification aims to improve the pharmacokinetic properties of lenalidomide, making it more effective in therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-5’-CO-PEG1-propargyl involves several steps:
Activation of Lenalidomide: Lenalidomide is first activated by converting it into a reactive intermediate, such as an ester or an acid chloride.
PEGylation: The activated lenalidomide is then reacted with a PEG linker, typically under mild conditions to avoid degradation of the drug.
Industrial Production Methods: Industrial production of Lenalidomide-5’-CO-PEG1-propargyl follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lenalidomide are activated and reacted with PEG and propargyl groups.
Purification: The product is purified using techniques such as chromatography to remove any impurities.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions: Lenalidomide-5’-CO-PEG1-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing its versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like propargyl bromide and sodium azide are employed under mild conditions to avoid degradation.
Major Products:
Applications De Recherche Scientifique
Lenalidomide-5’-CO-PEG1-propargyl has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its effects on cellular processes and protein interactions.
Medicine: It is investigated for its potential in treating various diseases, including cancer and autoimmune disorders.
Industry: The compound’s enhanced solubility and stability make it suitable for use in pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Lenalidomide-5’-CO-PEG1-propargyl exerts its effects through several mechanisms:
Binding to Cereblon: The compound binds to the protein cereblon, a component of the E3 ubiquitin ligase complex, altering its substrate specificity.
Protein Degradation: This binding leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as IKZF1 and IKZF3, which are involved in cancer cell survival.
Immune Modulation: The compound also modulates the immune response by affecting cytokine production and T-cell activation.
Comparaison Avec Des Composés Similaires
Lenalidomide-5’-CO-PEG1-propargyl is unique compared to other similar compounds due to its enhanced solubility and bioavailability. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory effects but with significant side effects.
Pomalidomide: Another derivative with improved efficacy and safety profile.
Lenalidomide: The base compound, widely used in treating multiple myeloma and myelodysplastic syndromes.
Propriétés
Formule moléculaire |
C19H19N3O5 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-3-prop-2-ynoxypropanamide |
InChI |
InChI=1S/C19H19N3O5/c1-2-8-27-9-7-17(24)20-13-3-4-14-12(10-13)11-22(19(14)26)15-5-6-16(23)21-18(15)25/h1,3-4,10,15H,5-9,11H2,(H,20,24)(H,21,23,25) |
Clé InChI |
ZEZMBEPLPVHEDI-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


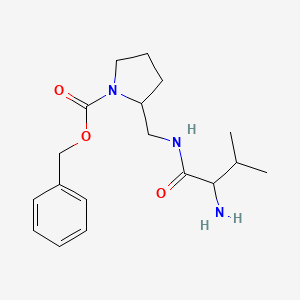
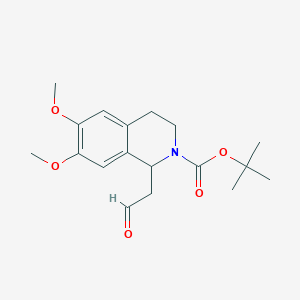
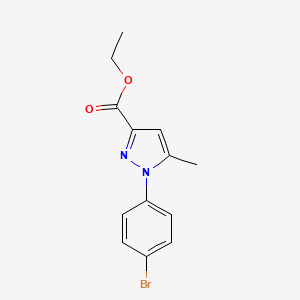
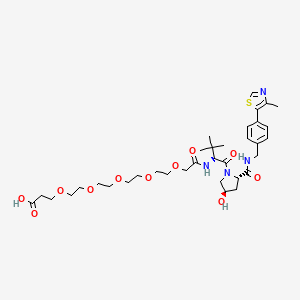
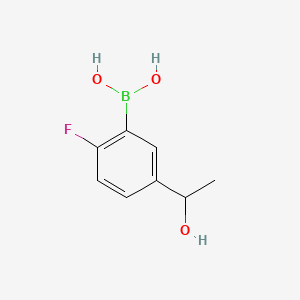
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14777467.png)
